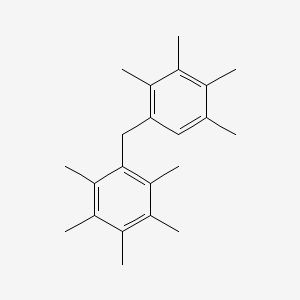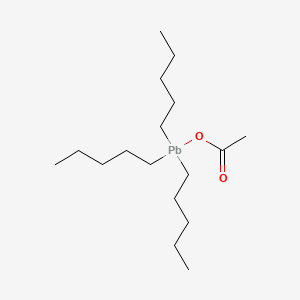
1,2,3,4,5-Pentamethyl-6-(2,3,4,5-tetramethylbenzyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentamethyl-6-(2,3,4,5-tetramethylbenzyl)benzene typically involves multiple steps of electrophilic aromatic substitution reactions. The process begins with the methylation of benzene rings using methylating agents such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as batch reactors and continuous flow systems, can be applied to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentamethyl-6-(2,3,4,5-tetramethylbenzyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., AlCl3), nitrating agents in concentrated sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,2,3,4,5-Pentamethyl-6-(2,3,4,5-tetramethylbenzyl)benzene has several scientific research applications:
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentamethyl-6-(2,3,4,5-tetramethylbenzyl)benzene primarily involves electrophilic aromatic substitution reactions. The highly methylated benzene rings increase the electron density, making the compound more reactive towards electrophiles. The molecular targets and pathways involved include the formation of sigma complexes and subsequent deprotonation to yield substituted products .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4,5-Pentamethylbenzene: Similar structure but lacks the additional benzyl group.
1,2,3,4,5-Pentamethylcyclopentadiene: Contains a cyclopentadiene ring instead of a benzene ring.
1,2,3,4,5-Pentamethyl-6-trichloromethylbenzene: Contains a trichloromethyl group instead of the tetramethylbenzyl group.
Uniqueness
The presence of multiple methyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
21894-94-0 |
|---|---|
Formule moléculaire |
C22H30 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
1,2,3,4,5-pentamethyl-6-[(2,3,4,5-tetramethylphenyl)methyl]benzene |
InChI |
InChI=1S/C22H30/c1-12-10-21(18(7)14(3)13(12)2)11-22-19(8)16(5)15(4)17(6)20(22)9/h10H,11H2,1-9H3 |
Clé InChI |
ASWIFNGZSJSFER-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C)CC2=C(C(=C(C(=C2C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-(furan-2-ylmethylamino)-13-phenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one](/img/structure/B11967364.png)
![Diethyl 4-{3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967367.png)
![N-(3,4-dimethoxyphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11967369.png)

![1-(1H-Benzo[d]imidazol-2-yl)hexane-1,2,3,4,5,6-hexaol](/img/structure/B11967392.png)
![(5E)-5-(4-methoxybenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11967395.png)



![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11967422.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-furohydrazide](/img/structure/B11967425.png)



